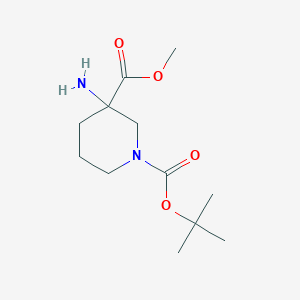

1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate

CAS No.: 1779450-04-2

Cat. No.: VC11740433

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1779450-04-2 |

|---|---|

| Molecular Formula | C12H22N2O4 |

| Molecular Weight | 258.31 g/mol |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl 3-aminopiperidine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-7-5-6-12(13,8-14)9(15)17-4/h5-8,13H2,1-4H3 |

| Standard InChI Key | VUKOJTPPLYJJTI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)OC)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)OC)N |

Introduction

Structural and Nomenclature Insights

Molecular Architecture

The compound features a six-membered piperidine ring substituted with:

-

A tert-butoxycarbonyl (Boc) group at the 1st position.

-

A methyl ester and an amino group at the 3rd position.

The Boc group provides steric protection for the amine, while the methyl ester enhances solubility in organic solvents. The amino group () introduces nucleophilic reactivity, enabling further functionalization .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| IUPAC Name | 1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)NC(=O)OC)OC(=O)OC |

| InChIKey | UYZVKXUJUWNQKY-UHFFFAOYSA-N |

| Rotatable Bonds | 6 |

| Hydrogen Bond Donors | 1 (amino group) |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(tert-Butyl) 3-methyl 3-aminopiperidine-1,3-dicarboxylate typically involves multi-step reactions:

-

Starting Material: tert-Butyl 4-oxopiperidine-1-carboxylate is a common precursor.

-

Amination: Introduction of the amino group via reductive amination or nucleophilic substitution. For example, treatment with ammonia or an amine source under catalytic hydrogenation (e.g., , ) yields the 3-aminopiperidine intermediate .

-

Esterification: Subsequent reaction with methyl chloroformate or transesterification installs the methyl ester group .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Amination | , , (40°C, 2585 Torr) | ~70% |

| Esterification | Methyl chloroformate, , DCM | ~85% |

Purification and Characterization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Characterization employs:

-

NMR: and NMR confirm substituent positions.

-

MS: High-resolution mass spectrometry verifies molecular weight .

Physicochemical Properties

Chemical Reactivity

-

Amino Group: Participates in acylations, alkylations, and condensations.

-

Esters: Susceptible to hydrolysis under acidic or basic conditions.

-

Boc Group: Removable via trifluoroacetic acid (TFA) to expose the secondary amine .

Applications in Research

Pharmaceutical Intermediates

The compound is utilized in synthesizing:

-

Kinase Inhibitors: Functionalization of the amino group enables targeting ATP-binding pockets.

-

Antiviral Agents: Piperidine scaffolds are prevalent in protease inhibitors .

Material Science

Its rigid piperidine core contributes to liquid crystal and polymer precursors, enhancing thermal stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume